Benzyl Substitution: Key Lipophilicity Differentiator
The lipophilicity of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, a critical parameter for predicting solubility and permeability, is computed to be XLogP3-AA = 1.8 [1]. This differentiates it from simpler analogs like the N1-phenyl derivative (XLogP3-AA ~1.4) [2], making the benzyl compound a more lipophilic building block suitable for targets requiring enhanced membrane permeability.
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (Computed XLogP3-AA = 1.4) |
| Quantified Difference | +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem [1] and for comparator in PubChem [2]. |
Why This Matters
The specific benzyl substitution provides a distinct lipophilicity profile, directly impacting the pharmacokinetic properties of synthesized leads and making it a non-interchangeable reagent.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 660147, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/660147 View Source
- [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 667779, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/667779 View Source
